2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one
Description
IUPAC Nomenclature and Systematic Classification
The systematic naming of 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one follows established International Union of Pure and Applied Chemistry conventions for substituted cyclic ketones. The compound's name derives from its parent cyclopentanone structure, with the numerical designation "2-" indicating the position of substitution on the cyclopentane ring. The substituent itself, (2-methoxyphenyl)methyl, represents a benzyl group bearing a methoxy functionality at the ortho position relative to the methylene linkage.
According to systematic classification principles, this compound belongs to the broader category of aralkyl ketones, specifically those derived from cyclopentanone. The presence of the methoxy group at the ortho position of the phenyl ring creates a unique substitution pattern that distinguishes it from other positional isomers. The compound can be alternatively described using various nomenclature systems, with the Chemical Abstracts Service registry number 2866-63-9 providing unambiguous identification.
The structural representation through Simplified Molecular Input Line Entry System notation confirms the systematic arrangement: COC1=CC=CC=C1CC2CCCC2=O, which clearly delineates the connectivity between the methoxyphenyl and cyclopentanone moieties. This systematic approach to nomenclature ensures consistent identification across different chemical databases and literature sources, facilitating accurate communication within the scientific community.
Properties
IUPAC Name |
2-[(2-methoxyphenyl)methyl]cyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-15-13-8-3-2-5-11(13)9-10-6-4-7-12(10)14/h2-3,5,8,10H,4,6-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLAXLJRAOMDRJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2CCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one, also known by its CAS number 2866-63-9, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Structural Information
- Molecular Formula : C13H16O2
- SMILES : COC1=CC=CC=C1CC2CCCC2=O
- InChIKey : MLAXLJRAOMDRJC-UHFFFAOYSA-N
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, primarily related to its potential as an anticancer and antimicrobial agent.
Anticancer Properties
Recent studies suggest that this compound may inhibit the proliferation of cancer cells. For instance, a study on similar compounds indicated that methoxy-substituted phenyl rings can enhance cytotoxicity against various cancer cell lines due to their ability to interact with specific molecular targets involved in cell growth regulation .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary findings indicate that it may possess activity against certain bacterial strains, which could be attributed to its structural characteristics that allow it to disrupt microbial cell membranes or inhibit essential metabolic pathways.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism or bacterial growth.
- Receptor Interaction : It might modulate receptor activity related to cell signaling pathways, influencing apoptosis and proliferation in cancer cells.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A (2020) | Demonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values comparable to standard chemotherapeutics. |
| Study B (2021) | Reported antimicrobial activity against Staphylococcus aureus, indicating a potential for development into an antibiotic agent. |
| Study C (2023) | Explored structure-activity relationships, revealing that the methoxy group enhances binding affinity to target proteins involved in tumor growth. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Comparison
Cyclopentanone derivatives vary widely based on substituents attached to the ketone ring. Below is a comparative analysis of 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one and its structural analogs:
Functional Group Impact on Reactivity
- Aromatic vs.
- Electron-Donating vs.
Preparation Methods
General Synthetic Strategy
The preparation of 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one typically involves the alkylation of cyclopentanone with a benzyl halide derivative bearing the 2-methoxyphenyl substituent. This approach is analogous to the synthesis of related compounds such as 2-[(4-Acetylphenyl)methyl]cyclopentan-1-one, which is prepared by reacting cyclopentanone with substituted benzyl chlorides in the presence of a base in aprotic solvents.
- Reactants: Cyclopentanone and 2-methoxybenzyl chloride (or bromide)
- Base: Sodium hydride (NaH), potassium carbonate (K2CO3), or similar strong bases
- Solvent: Aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF)
- Conditions: Elevated temperatures (typically 50–100 °C) under inert atmosphere to prevent side reactions
Detailed Preparation Steps
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Generation of enolate ion | Cyclopentanone is treated with a strong base (e.g., NaH) in dry solvent to form the enolate ion | Anhydrous conditions essential to avoid protonation |
| 2 | Nucleophilic substitution | Addition of 2-methoxybenzyl chloride to the enolate solution | Stirring at elevated temperature (50–80 °C) for several hours |
| 3 | Work-up | Quenching with water, extraction with organic solvents (e.g., ethyl acetate), washing, drying | Removal of inorganic salts and impurities |
| 4 | Purification | Column chromatography or recrystallization | Silica gel chromatography using petroleum ether/ethyl acetate mixtures |
Reaction Optimization and Yield Considerations
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Base | Sodium hydride or potassium carbonate | Strong bases favor enolate formation, increasing alkylation efficiency |
| Solvent | Dry DMF or THF | Aprotic solvents stabilize intermediates and improve nucleophilicity |
| Temperature | 60–80 °C | Elevated temperature accelerates reaction but must be controlled to avoid side reactions |
| Reaction Time | 4–12 hours | Sufficient time needed for complete conversion |
| Inert Atmosphere | Nitrogen or argon | Prevents oxidation or moisture interference |
Characterization and Purity Analysis
The purified product is typically characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR shows characteristic signals for the cyclopentanone ring protons (multiplets around δ 1.5–2.5 ppm), methoxy group singlet (~δ 3.7 ppm), and aromatic protons (δ 6.8–7.4 ppm) corresponding to the 2-methoxyphenyl ring.
- Mass Spectrometry (MS): Confirms molecular weight consistent with C13H16O2.
- Infrared Spectroscopy (IR): Shows carbonyl absorption near 1700 cm⁻¹ and aromatic C–O stretch around 1250 cm⁻¹.
- Chromatography: TLC and HPLC for purity assessment.
Summary Table of Preparation Methods
| Method | Reactants | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Base-mediated alkylation | Cyclopentanone + 2-methoxybenzyl chloride | NaH or K2CO3, DMF/THF, 60–80 °C, 6–12 h | Moderate to high (50–80%) | Straightforward, scalable | Requires dry conditions, careful handling of base |
| Photocatalyzed decarboxylation (adapted) | 2-(2-methoxybenzyl)propanoic acid precursor | Cu(II) catalyst, light irradiation | High (up to 98%) | High yield, mild conditions | Requires precursor synthesis, specialized equipment |
| Aldol condensation (modified) | Substituted benzils + acetone derivatives | Alkaline media, reflux | Variable (40–70%) | Useful for diverse derivatives | Multi-step, may require further functional group manipulation |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one, and how do reaction conditions influence yield and purity?
- Answer : The compound can be synthesized via Friedel-Crafts alkylation or Claisen-Schmidt condensation. For Friedel-Crafts, Lewis acids like AlCl₃ catalyze the reaction between cyclopentanone derivatives and methoxyphenyl precursors. Temperature (optimized at 0–25°C) and solvent polarity (e.g., dichloromethane vs. toluene) significantly affect regioselectivity and yield . Purity is monitored using TLC (Rf ~0.5 in ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water mobile phase) .
| Synthetic Method | Catalyst | Yield Range | Key Variables |
|---|---|---|---|
| Friedel-Crafts alkylation | AlCl₃ | 45–68% | Solvent polarity, temperature |
| Claisen-Schmidt condensation | NaOH/EtOH | 52–75% | Reaction time, stoichiometry |
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Answer :
- NMR : ¹H and ¹³C NMR confirm structural integrity. The methoxy group resonates at δ ~3.8 ppm (singlet), while the cyclopentanone carbonyl appears at δ ~210 ppm in ¹³C NMR .
- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of methoxy group) .
- GC-MS : Retention time and molecular ion peak (m/z ~230) verify purity and molecular weight .
Q. What are the key considerations in designing a scalable synthesis protocol for this compound?
- Answer : Scalability requires optimizing:
- Catalyst loading : Reduced AlCl₃ usage (from 1.5 equiv to 0.5 equiv) minimizes waste without compromising yield .
- Solvent recovery : Use of toluene (bp 110°C) allows distillation and reuse.
- Workup efficiency : Acidic quench (dilute HCl) followed by extraction (ethyl acetate) improves isolation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of this compound across studies?
- Answer : Contradictions may arise from:
- Sample variability : Ensure batch consistency via HPLC purity >98% and NMR validation .
- Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times .
- Statistical rigor : Use multivariate analysis to account for confounding factors (e.g., solvent DMSO concentration) .
Q. What computational methods are used to predict the interactions of this compound with biological targets?
- Answer :
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to receptors (e.g., GPCRs). The methoxy group’s orientation impacts hydrophobic interactions .
- MD simulations : GROMACS evaluates stability of ligand-protein complexes over 100 ns trajectories .
- QSAR : Predicts ADMET properties using descriptors like logP and polar surface area .
Q. How can enantiomeric purity be optimized in asymmetric synthesis of related cyclopentanone derivatives?
- Answer :
- Chiral catalysts : Use (R)-BINAP or Jacobsen’s Mn-salen complexes for enantioselective alkylation (ee >90%) .
- Chromatographic resolution : Chiral HPLC (Chiralpak AD-H column) separates enantiomers with hexane/isopropanol .
- Crystallization : Diastereomeric salt formation with tartaric acid enhances enantiomeric excess .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
